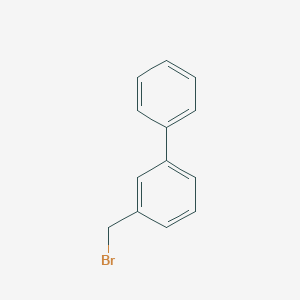

3-(Bromomethyl)biphenyl

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFPTPXBTIUISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397563 | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-31-5 | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-(Bromomethyl)biphenyl

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Bromomethyl)biphenyl

In the landscape of modern chemical synthesis, 3-(Bromomethyl)biphenyl stands out as a pivotal intermediate, valued for its unique structural and reactive characteristics. Comprising a biphenyl scaffold functionalized with a reactive bromomethyl group, this compound serves as a versatile building block in both medicinal chemistry and materials science. The biphenyl moiety itself is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets.[1][2] The true synthetic utility, however, is unlocked by the benzylic bromide, a functional group primed for a variety of chemical transformations.

This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 3-(Bromomethyl)biphenyl. It is designed for researchers, chemists, and drug development professionals who seek to leverage this reagent in their synthetic endeavors. We will delve into its physicochemical and spectroscopic data, explore its reactivity through mechanistic insights, provide a detailed synthetic protocol, and discuss its role in the development of novel therapeutics and advanced materials.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in research and development. These characteristics determine its handling, storage, purification, and analytical identification.

Physicochemical Properties

3-(Bromomethyl)biphenyl is a tan-colored solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data providers.

| Property | Value | Source(s) |

| CAS Number | 14704-31-5 | [3][4][5] |

| Molecular Formula | C₁₃H₁₁Br | [3][6] |

| Molecular Weight | 247.13 g/mol | [3][6][7] |

| Appearance | Off-white to light yellow/tan solid crystal powder | [3] |

| Melting Point | 57-61 °C | [3][4][7] |

| Boiling Point | 185 °C at 12 mmHg | [3][4][7] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [3][4][7] |

| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [3][8] |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [3][4][7] |

| XLogP3 | 4.1 | [6][7] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of 3-(Bromomethyl)biphenyl.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. The benzylic protons (-CH₂Br) are expected to appear as a singlet in the range of 4.4-4.6 ppm. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically show up around 2.0-3.0 PPM.[9][10] The aromatic protons on the two phenyl rings will resonate further downfield, typically in the 7.2-7.8 ppm region.[9] The splitting pattern in the aromatic region can be complex due to coupling between the non-equivalent protons.

-

¹³C NMR Spectroscopy : In the carbon NMR spectrum, the benzylic carbon (-CH₂Br) would typically appear around 33-35 ppm. The aromatic carbons produce signals in the characteristic range of 120-145 ppm.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. A key diagnostic peak would be the C-Br stretching vibration, which is expected in the 600-700 cm⁻¹ range.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3-(Bromomethyl)biphenyl is primarily dictated by the reactivity of the C-Br bond. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions. The stability of the intermediate benzylic carbocation or the resonance-stabilized transition state allows it to react readily via both Sₙ1 and Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions.[11]

This reactivity makes it a valuable precursor for introducing the 3-phenylbenzyl moiety into a target molecule.

Caption: Reactivity profile of 3-(Bromomethyl)biphenyl in nucleophilic substitution.

A prime example of its utility is in the synthesis of complex amino alcohols, which are valuable chiral auxiliaries and pharmaceutical intermediates.[3][4] Furthermore, its application extends to modern catalytic methods, such as the copper/photoredox dual-catalyzed cross-coupling to install difluoromethyl groups, a motif of growing importance in medicinal chemistry.[12]

Synthesis and Purification Protocol

The most common method for preparing 3-(Bromomethyl)biphenyl is through the radical bromination of 3-methylbiphenyl. The reaction is typically initiated using light and employs a brominating agent like N-Bromosuccinimide (NBS). This method is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. A general, field-proven protocol is detailed below.

Caption: General workflow for the synthesis and purification of 3-(Bromomethyl)biphenyl.

Detailed Experimental Protocol: Radical Bromination

This protocol is adapted from general procedures for benzylic bromination.[13]

Materials:

-

3-Methylbiphenyl (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05-1.1 equivalents)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02 equivalents, optional but recommended for consistency)

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., chlorobenzene)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle

-

Light source (e.g., 250W sunlamp or tungsten floodlight)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In the round-bottom flask, dissolve 3-methylbiphenyl (1 eq.) in the chosen anhydrous solvent. Add NBS (1.05 eq.) and the radical initiator (if used).

-

Causality Note: Anhydrous conditions are critical to prevent hydrolysis of NBS, which can lead to unwanted side reactions. The light source provides the energy to homolytically cleave the N-Br bond in NBS, initiating the radical chain reaction.

-

-

Initiation and Reflux: Place the light source a few inches from the flask. Begin stirring and heat the mixture to a gentle reflux. The reaction is often marked by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide floating on top.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC), checking for the consumption of the starting material. The reaction typically takes 1-4 hours.[13]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and finally brine.

-

Self-Validation: The Na₂S₂O₃ wash is a key step to ensure no residual reactive bromine species are carried forward, which could compromise product stability.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to afford pure 3-(Bromomethyl)biphenyl as a crystalline solid.

Applications in Research and Development

The biphenyl scaffold is a cornerstone in medicinal chemistry. Its derivatives are known to act as anti-inflammatory agents, antihypertensives, and anti-cancer drugs.[1] 3-(Bromomethyl)biphenyl serves as a key starting material for elaborating this valuable scaffold.

-

Drug Discovery: Recent studies have highlighted the role of biphenyl derivatives as potent androgen receptor (AR) antagonists and degraders for treating enzalutamide-resistant prostate cancer.[14] The ability to easily functionalize the biphenyl core via the bromomethyl handle is crucial for synthesizing libraries of compounds to explore structure-activity relationships (SAR). Other research has identified substituted biphenyl imidazoles as bombesin receptor subtype-3 (BRS-3) agonists, a target for metabolic disorders.[15]

-

Materials Science: The rigid, conjugated structure of the biphenyl unit makes it an attractive component for organic electronics. Biphenyl derivatives are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[1] The bromomethyl group allows for the incorporation of this chromophore into larger polymeric structures or onto surfaces.

Safety and Handling

3-(Bromomethyl)biphenyl is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel. It is classified as corrosive, an irritant, and a lachrymator.[3][7]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6][7] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[6] |

| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life.[6] |

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[6][7] |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[16]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[16][17]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[17]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[17]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.

Conclusion

3-(Bromomethyl)biphenyl is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable component in complex synthetic routes. For researchers in drug discovery and materials science, mastering the use of this versatile building block opens doors to novel molecular architectures with potentially groundbreaking applications. By understanding its core properties and handling it with the necessary care, scientists can effectively harness the synthetic power of 3-(Bromomethyl)biphenyl to advance their research goals.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS.14704-31-5 3-(Bromomethyl)biphenyl - Violet Trade [violet-oled.com]

- 4. 3-(Bromomethyl)biphenyl | 14704-31-5 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]

- 14. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.ca [fishersci.ca]

- 17. biosynth.com [biosynth.com]

Technical Monograph: Solvation Dynamics & Handling of 3-(Bromomethyl)biphenyl

Executive Summary

3-(Bromomethyl)biphenyl is a specialized alkylating agent utilized primarily in the synthesis of biphenyl-derived pharmaceuticals (e.g., Angiotensin II receptor antagonists) and advanced organic materials. Structurally, it consists of a lipophilic biphenyl core with a reactive benzylic bromide at the meta position.[1]

This molecule presents a specific "solubility-reactivity paradox": while it dissolves readily in nucleophilic solvents (like alcohols and amines), it rapidly degrades in them via solvolysis.[1] Therefore, successful handling requires selecting solvents that balance solvation power with chemical inertness .[1]

Critical Handling Note: This compound is a lachrymator and a corrosive solid (MP: 57–61 °C).[1] All solvation procedures must be conducted within a certified fume hood.[1]

Part 1: Physicochemical Profile[1]

Understanding the physical state is a prerequisite for dissolution. 3-(Bromomethyl)biphenyl is a low-melting solid.[1] Its lipophilicity (LogP ~4.[1]1) dictates that it will resist dissolution in aqueous media but partition strongly into organic layers.[1]

| Property | Value | Operational Implication |

| CAS Number | 14704-31-5 | Use this for vendor verification (Note: CAS 59786-29-1 is often erroneous/misattributed). |

| Molecular Formula | C₁₃H₁₁Br | Molecular Weight: 247.13 g/mol |

| Physical State | Off-white/Tan Solid | Low melting point (57–61 °C) means it may liquefy during exothermic dissolution.[1] |

| LogP | ~4.1 (Predicted) | Highly lipophilic; practically insoluble in water.[1] |

| Reactivity | Electrophilic | Susceptible to Sₙ2 attack; moisture sensitive (hydrolyzes to alcohol).[1] |

Part 2: Solubility Landscape

The following table categorizes solvents based on their thermodynamic capability to dissolve the solute versus their kinetic tendency to react with it.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability | Application Context |

| Halogenated | Dichloromethane (DCM) | Excellent | High | Primary Choice. Best for reactions and transfers.[1] High solubility due to polarizability match.[1] |

| Halogenated | Chloroform (CHCl₃) | Excellent | High | Alternative to DCM; slightly higher boiling point allows for reflux.[1] |

| Aromatic | Toluene | Good | High | Ideal for reactions requiring elevated temperatures (>40°C) where DCM flashes off.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good | Moderate | Excellent for recrystallization.[1] Caution: Transesterification is slow but possible under Lewis Acid catalysis.[1] |

| Ethers | THF, 1,4-Dioxane | Good | Moderate | Good for coupling reactions.[1] Caution: Peroxides can initiate radical degradation of the C-Br bond.[1] |

| Alkanes | Hexanes, Heptane | Poor | High | Anti-solvent. Used to precipitate the product from DCM or Toluene solutions.[1] |

| Protic | Methanol, Ethanol | Good | UNSTABLE | AVOID. Rapid solvolysis converts bromide to ether (e.g., 3-(methoxymethyl)biphenyl).[1] |

| Amides | DMF, DMAc | Excellent | Moderate | Use only if necessary.[1] High temperatures can induce decomposition or form quaternary salts.[1] |

Mechanistic Visualization: The Solvation Logic

The following diagram illustrates the decision process for solvent selection, highlighting the critical divergence between "Physical Solubility" and "Chemical Stability."

Figure 1: Decision tree for solvent selection based on chemical stability.

Part 3: Reactivity-Solubility Paradox[1]

The primary error researchers make with 3-(Bromomethyl)biphenyl is assuming that because it is an organic solid, it can be dissolved in methanol for HPLC analysis or reactions.[1]

The Mechanism of Failure (Solvolysis):

The benzylic carbon is highly electrophilic.[1] In the presence of methanol (MeOH), even without a base, the following reaction occurs:

Part 4: Experimental Protocols

Protocol A: Standard Dissolution for Synthesis

Purpose: Preparing a stock solution for nucleophilic substitution (e.g., amine coupling).

-

Preparation: Calculate the required molarity. Ensure all glassware is oven-dried (moisture generates HBr).[1]

-

Solvent Choice: Select Anhydrous Dichloromethane (DCM) .[1]

-

Why? DCM solubilizes the biphenyl core instantly and is easily removed later (BP 39.6°C).[1]

-

-

Execution:

-

Verification: Solution should be clear and colorless to pale yellow. Any turbidity suggests moisture contamination (hydrolysis).[1]

Protocol B: Purification via Recrystallization

Purpose: Removing impurities (e.g., dibrominated side products) using differential solubility.

-

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc) .

-

Precipitation: Remove from heat. Slowly add Hexanes (or Heptane) dropwise until persistent cloudiness appears.[1]

-

Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to Room Temperature, then to 4°C.

-

Filtration: Filter the white scales and wash with cold Hexanes.

Workflow Visualization: Purification Logic

Figure 2: Recrystallization workflow utilizing the solubility differential between EtOAc and Hexanes.

Part 5: Safety & Handling (Lachrymator)[2]

Warning: 3-(Bromomethyl)biphenyl is a potent lachrymator (tear gas agent) and skin corrosive.[1]

-

Containment: Open vials only inside a functioning fume hood.

-

Spill Neutralization: Do not wipe spills with water.[1]

-

Protocol: Cover spill with a mixture of Triethylamine/Acetone or a dilute Sulfur-based scavenger (like sodium thiosulfate solution) to quench the alkylating agent chemically before cleaning.[1]

-

-

Decontamination: Glassware should be rinsed with a dilute alkaline solution (e.g., NaOH in Ethanol/Water) to hydrolyze residual bromide before removing from the hood.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved January 31, 2026.[1][2] [Link]

-

Organic Chemistry Portal. Synthesis of Benzyl Bromides and Reactivity. [Link]

Sources

Theoretical studies of 3-(Bromomethyl)biphenyl electronic properties

Topic: Theoretical Studies of 3-(Bromomethyl)biphenyl Electronic Properties Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Electronic Pharmacophore of 3-(Bromomethyl)biphenyl[1]

3-(Bromomethyl)biphenyl (3-BMB), CAS [14704-31-5], represents a critical structural motif in medicinal chemistry.[1] Functioning primarily as a benzylic electrophile, it serves as a lipophilic "anchor" in the synthesis of biphenyl-based amino alcohols, norephedrine derivatives, and potential angiotensin II receptor antagonists.

Unlike its para-substituted isomer, the meta-substitution pattern of 3-BMB imposes unique electronic constraints on the biphenyl core, disrupting direct conjugation vectors and altering the reactivity profile of the bromomethyl "warhead." This guide outlines a rigorous theoretical framework for characterizing the electronic structure, reactivity indices, and alkylating potential of 3-BMB using Density Functional Theory (DFT).

Computational Methodology: The Validation Protocol

To ensure high-fidelity electronic property prediction, we employ a "ladder of accuracy" approach. This protocol moves from conformational searching to high-level DFT refinement.[1]

1.1. Level of Theory Selection

For benzylic bromides, the treatment of the bromine atom (Period 4) requires basis sets capable of handling diffuse functions and polarization to accurately describe the C-Br antibonding orbitals (

-

Functional: wB97X-D or CAM-B3LYP .[1]

-

Rationale: Standard B3LYP often underestimates barrier heights for halogen transfer.[1] Long-range corrected functionals (CAM-B3LYP) or dispersion-corrected functionals (wB97X-D) are essential for capturing the

-

-

-

Basis Set: 6-311++G(d,p) (C, H) and aug-cc-pVTZ (Br).[1]

-

Rationale: The "++" diffuse functions are critical for describing the anionic character of the leaving group (

) during transition state modeling.

-

1.2. Solvation Models

Electronic properties must be calculated in solvent phases relevant to synthesis (e.g., DMF, Acetonitrile) or biological fluids (Water).[1]

-

Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Key Parameter: Cavity radii scaling (typically 1.1x van der Waals radii) to prevent "proton leak" errors in charged transition states.

Electronic Architecture & Reactivity Descriptors

2.1. Geometric Conformation & The Biphenyl Twist

The steric repulsion between the ortho-hydrogens (positions 2, 2', 6, 6') forces the biphenyl system out of planarity.

-

Theoretical Prediction: The dihedral angle (

) for 3-BMB typically optimizes between 38° and 45° in the gas phase.[1] -

Electronic Consequence: This twist reduces

-conjugation between the phenyl rings compared to a planar system, localizing the HOMO density primarily on the biphenyl core while the LUMO often exhibits significant contribution from the

2.2. Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (

| Orbital | Localization | Electronic Significance |

| HOMO | Biphenyl | Nucleophilic character; dictates oxidation potential.[1] |

| LUMO | Electrophilic character; site of electron acceptance during reduction.[1] | |

| ~4.0 - 4.5 eV (DFT) | Indicates moderate stability; reactive towards strong nucleophiles but stable in air.[1] |

2.3. Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces map the charge distribution, guiding the prediction of non-covalent interactions.

-

Red Regions (Negative Potential): Localized over the

-cloud of the aromatic rings and the Bromine lone pairs. -

Blue Regions (Positive Potential): Highly localized on the methylene carbon (-CH2-) attached to the Bromine.[1]

-

Mechanistic Insight: The intense positive potential at the methylene carbon confirms this site as the "soft" electrophilic center, validating its utility in

alkylation reactions.

Mechanistic Workflow: Computational Study Pipeline

The following diagram illustrates the logical flow for a complete theoretical characterization, from initial structure generation to toxicity prediction.

Figure 1: Computational workflow for the theoretical characterization of 3-(Bromomethyl)biphenyl.

Global Reactivity Descriptors & Toxicological Implications[1]

Using Koopmans' theorem approximation within the DFT framework, we derive quantitative indices to predict the biological behavior of 3-BMB.

4.1. Key Descriptors[1][2][3]

-

Chemical Hardness (

):-

3-BMB is expected to be a "softer" electrophile compared to benzyl bromide due to the extended biphenyl system, facilitating orbital overlap with soft nucleophiles (e.g., thiol groups in cysteine).

-

-

Electrophilicity Index (

):

4.2. The Alkylation Pathway (

)

The primary mode of action for 3-BMB in both drug synthesis and toxicity is the displacement of the bromide ion.

Figure 2: Reaction coordinate diagram for the bimolecular nucleophilic substitution (

Experimental Validation & Synthesis Applications

Theoretical data must be grounded in experimental reality.[1] The calculated properties of 3-BMB explain its specific handling requirements and synthetic utility.

-

Solubility: The high lipophilicity (predicted LogP ~4.[1]1) necessitates non-polar or dipolar aprotic solvents (DCM, DMF) for reactions.[1]

-

Stability: The relatively low LUMO energy suggests sensitivity to light and moisture (hydrolysis to the alcohol).

-

Synthetic Utility: The 3-position allows for the construction of "bent" molecular architectures, unlike the linear 4-substituted analogues. This is crucial for fitting into non-linear hydrophobic pockets in GPCRs (e.g., Angiotensin receptors).[1]

References

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[1] Link[1]

-

Parr, R. G., & Pearson, R. G. (1983).[1] Absolute hardness: companion parameter to absolute electronegativity.[1] Journal of the American Chemical Society, 105(26), 7512-7516. Link

-

Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc.[1] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl.[1] Link[1]

-

Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] Link[1]

Sources

Comprehensive Technical Guide: Crystal Structure Analysis of 3-(Bromomethyl)biphenyl

Executive Summary

3-(Bromomethyl)biphenyl (CAS: 14704-31-5), also known as 3-phenylbenzyl bromide , is a critical electrophilic intermediate in the synthesis of biphenyl-based pharmaceuticals, particularly angiotensin II receptor antagonists ("sartans").[1][2] Despite its chemical ubiquity, its solid-state structural analysis presents unique challenges due to the conformational flexibility of the biphenyl core and the rotational freedom of the bromomethyl substituent.

This guide provides a rigorous framework for the crystallographic characterization of 3-(Bromomethyl)biphenyl. It moves beyond standard protocols to address specific physicochemical hurdles—namely, its low melting point (57–61 °C) and lachrymatory nature—integrating safety, high-fidelity crystallization, and advanced structural refinement strategies.

Part 1: Physicochemical Context & Crystallization Strategy

The Challenge of Conformational Flexibility

The biphenyl moiety exists in a delicate energetic balance.[3] In the gas phase, the dihedral angle between phenyl rings is ~44° to minimize steric clash between ortho-hydrogens. In the solid state, crystal packing forces (Van der Waals,

For 3-(Bromomethyl)biphenyl, the addition of a

-

Asymmetry: Disrupting the potential for high-symmetry space groups often seen in unsubstituted biphenyl.

-

Rotational Disorder: The

group acts as a rotor, frequently requiring disorder modeling during refinement.

Crystallization Protocol

Given the compound's low melting point and tendency to oil out, standard evaporation often fails. The following Anti-Solvent Vapor Diffusion protocol is recommended to grow diffraction-quality single crystals.

Safety Warning: 3-(Bromomethyl)biphenyl is a potent lachrymator and alkylating agent. All manipulations must occur in a certified fume hood.

| Step | Parameter | Technical Rationale |

| 1. Solubilization | Solvent: Dichloromethane (DCM) | High solubility for the aromatic core; volatile enough for diffusion. |

| 2. Concentration | Conc: 20 mg/mL | Moderate saturation prevents rapid precipitation (oiling). |

| 3. Anti-Solvent | Solvent: n-Hexane or Pentane | Non-polar alkane induces gradual aggregation of the hydrophobic biphenyl core. |

| 4. Setup | Method: Double-Vial Diffusion | Place the DCM solution in a small inner vial (uncapped). Place this inside a larger vial containing hexane. Seal the outer vial. |

| 5. Incubation | Temp: 4 °C (Refrigerator) | Critical: Lowering T reduces kinetic energy, favoring crystal lattice formation over amorphous oiling. |

Part 2: X-Ray Diffraction Data Collection & Reduction

Cryogenic Data Collection

Room temperature (298 K) collection is contraindicated for this compound.

-

Thermal Motion: The terminal bromine atom is heavy and electron-rich. At RT, thermal vibration (atomic displacement parameters) will smear the electron density, obscuring the precise C-Br bond length.

-

Phase Transitions: Biphenyls often undergo displacive phase transitions at low temperatures.

-

Standard: Collect data at 100 K using a nitrogen cryostream.

Data Processing Workflow

The following Graphviz diagram outlines the logic flow from raw frames to a refined structure, highlighting specific checkpoints for brominated biphenyls.

Caption: Workflow for XRD analysis of low-melting organobromides, emphasizing disorder modeling loops.

Part 3: Structural Analysis & Interpretation[4]

Once the structure is solved, the analysis must focus on three specific molecular features that define the material's properties.

The Biphenyl Torsion Angle ( )

The angle between the mean planes of the two phenyl rings is the primary conformational descriptor.

-

Expectation:

. -

Significance: If

(planar), it indicates strong intermolecular

Halogen Bonding (The -hole)

Bromine is polarizable and often exhibits a "sigma-hole"—a region of positive electrostatic potential along the extension of the C-Br bond.

-

Search Protocol: Measure distances between the Br atom and nucleophilic sites (e.g., the

-system of a neighboring ring). -

Criteria: A contact distance

and a C-Br

The Conformation

The torsion angle

-

Syn-planar vs. Anti-planar: The bromine atom will likely adopt a position perpendicular to the ring plane (approx

) to maximize orbital overlap or minimize steric clash with the ring hydrogens, though packing forces can distort this.

Part 4: Comparative Data Table (Simulated/Expected)

When validating your experimental results, compare against these expected parameters derived from analogous biphenyl structures (e.g., 3,5-bis(bromomethyl)biphenyl).

| Parameter | Expected Range | Structural Insight |

| Space Group | Centrosymmetric packing is favored for simple aromatics. | |

| C-C (Bridge) | 1.48 – 1.50 Å | Indicates single bond character; conjugation depends on |

| C-Br Bond | 1.95 – 1.98 Å | Typical alkyl bromide length. Shortening implies disorder. |

| 30° – 45° | Non-planar conformation minimizes H | |

| Packing Motif | Herringbone | Edge-to-face C-H |

Part 5: Interaction Network Diagram

The following diagram visualizes the competing intermolecular forces expected in the crystal lattice.

Caption: Schematic of competing forces: Steric twist vs. Packing (Herringbone & Halogen bonding).

References

-

Groom, C. R., et al. (2016).[4] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

-

CP-3-(Bromomethyl)biphenyl Data. PubChem Compound Summary for CID 3864405. National Center for Biotechnology Information. Link

-

Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. (Authoritative source on Halogen Bonding and Packing). Link

-

Biphenyl Structure Analysis: Charbonneau, G. P., & Delugeard, Y. (1977). Biphenyl: three-dimensional data and new structure refinement at 293 K. Acta Crystallographica Section B, 33(5), 1586-1588. (Foundational data on the biphenyl core). Link

Sources

Reactivity profile of the benzylic bromide in 3-(Bromomethyl)biphenyl

Topic: Reactivity Profile of the Benzylic Bromide in 3-(Bromomethyl)biphenyl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide for Medicinal Chemistry & Process Development

Executive Technical Summary

3-(Bromomethyl)biphenyl (CAS: 14704-31-5), often referred to as m-phenylbenzyl bromide, represents a specialized class of benzylic halides where the electrophilic center is modulated by a meta-substituted phenyl ring. Unlike its para-isomer—ubiquitous in the synthesis of "sartan" antihypertensives—the 3-isomer offers a unique vector for introducing the biphenyl pharmacophore into drug candidates without the linear rigidity of para-substitution.

This guide delineates the reactivity profile of the benzylic carbon-bromine (C-Br) bond, analyzing its kinetic behavior in

Structural & Electronic Analysis

Physicochemical Properties

The compound exists as an off-white to tan low-melting solid or semi-solid (mp 57–61 °C), necessitating careful thermal management during dispensing to avoid partial melting and re-crystallization heterogeneity.

| Property | Value | Implication for Processing |

| Molecular Weight | 247.13 g/mol | Standard stoichiometry calculations. |

| Melting Point | 57–61 °C | Solid handling preferred; avoid warm ambient storage. |

| Boiling Point | 185 °C (12 mmHg) | High boiling point allows for high-temp reactions without facile loss. |

| Density | ~1.34 g/cm³ | Denser than most organic solvents; phase separation behavior. |

| Solubility | CHCl₃, DCM, THF | Highly soluble in aprotic polar/non-polar solvents. |

Electronic Modulation (Hammett Analysis)

The reactivity of the benzylic bromide is governed by the electronic influence of the distal phenyl ring.

-

Inductive Effect (

): The phenyl group at the meta position acts as a weak electron-withdrawing group (EWG). This polarization pulls electron density away from the benzylic carbon, increasing its partial positive charge ( -

Resonance Effect (

): Unlike the para isomer, the meta position does not allow for direct resonance delocalization of the benzylic orbitals with the second phenyl ring. -

Net Reactivity: The enhanced electrophilicity accelerates

reactions with neutral and anionic nucleophiles compared to benzyl bromide. Conversely, the lack of direct resonance stabilization for a benzylic carbocation makes

Reactivity Profile: The Core Transformation Map

The benzylic bromide serves as a "linchpin" functional group. The following diagram maps the primary divergent pathways available to researchers.

Figure 1: Divergent reactivity map of 3-(Bromomethyl)biphenyl demonstrating primary synthetic utility and potential pitfalls.

Nucleophilic Substitution ( )

This is the dominant mode of reactivity. The reaction follows second-order kinetics:

-

Amines: Reacts rapidly with primary and secondary amines. Over-alkylation is a risk with primary amines; this is mitigated by using the amine in excess or employing a sterically hindered base.

-

Alcohols/Phenols: Requires deprotonation (e.g., NaH,

) to generate the alkoxide/phenoxide for efficient ether formation. -

Catalysis: For sluggish nucleophiles, the addition of KI (Finkelstein condition) generates the in situ benzylic iodide, which is significantly more reactive (

).

Metal-Mediated Cross-Couplings

The

-

Suzuki-Miyaura: Can serve as the electrophile with aryl boronic acids. Note: Conditions must be mild to prevent

-hydride elimination (though impossible here due to lack of -

Zinc Insertion (Negishi): Treatment with activated Zn dust generates the benzylic zinc reagent, which can then be coupled to aryl halides.

Experimental Protocols

Protocol A: Controlled N-Alkylation (Synthesis of Amino-Alcohol Pharmacophores)

Context: This protocol is optimized for coupling 3-(bromomethyl)biphenyl with chiral amino alcohols (e.g., norephedrine derivatives), a common motif in medicinal chemistry.

Reagents:

-

Amino alcohol substrate (1.1 equiv)

- (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

-

Catalyst: TBAI (Tetrabutylammonium iodide, 0.05 equiv) - Optional but recommended for speed.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve the amino alcohol in MeCN (0.2 M concentration). -

Base Addition: Add powdered

. Stir for 15 minutes to ensure suspension homogeneity. -

Substrate Addition: Add 3-(Bromomethyl)biphenyl dropwise as a solution in minimal MeCN. Critical: Adding the bromide slowly prevents localized high concentrations that favor bis-alkylation.

-

Reaction: Heat to 60 °C. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Checkpoint: The bromide spot (

in 10% EtOAc/Hex) should disappear within 2–4 hours.

-

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate. Redissolve in EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography.

Protocol B: Stability & Hydrolysis Management

Benzylic bromides are susceptible to hydrolysis to the corresponding benzyl alcohol upon prolonged exposure to atmospheric moisture.

Self-Validating Stability Check:

-

Test: Dissolve 5 mg in

. Acquire -

Signal: Look for the benzylic

peak.-

Bromide:

ppm (singlet). -

Hydrolysis Product (Alcohol):

ppm (singlet) + broad OH peak.

-

-

Action: If hydrolysis > 5% is detected, purify via a short silica plug (eluting with Hexane/DCM) before use in sensitive reactions.

Safety & Handling (Lachrymator)

Hazard Class: Corrosive (Skin Corr.[2][5] 1B), Acute Tox. 4, Lachrymator .

3-(Bromomethyl)biphenyl is a potent lachrymator (tear gas agent). Its high reactivity with nucleophiles extends to biological proteins in the mucous membranes.

Mandatory Safety Protocol:

-

Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ethanolamine or alcoholic KOH inside the hood before removal for cleaning. This converts residual bromide to the non-volatile amine/ether.

-

Storage: Store at -20 °C under inert gas (Argon/Nitrogen). Cold storage minimizes vapor pressure (reducing lachrymatory risk) and prevents hydrolysis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3864405, 3-(Bromomethyl)biphenyl. Retrieved from [Link]

-

Violet Trade. (n.d.). 3-(Bromomethyl)biphenyl Usage and Synthesis: Amino Alcohol Preparation. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Bromomethyl)biphenyl | 14704-31-5 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS.14704-31-5 3-(Bromomethyl)biphenyl - Violet Trade [violet-oled.com]

An In-Depth Technical Guide to the Physical Characteristics of 3-Phenylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physical characteristics of 3-phenylbenzyl bromide (also known as 3-(bromomethyl)biphenyl). Designed for professionals in research and development, this document synthesizes fundamental physicochemical data with the underlying scientific principles and experimental methodologies used for their determination.

Molecular Identity and Structural Elucidation

3-Phenylbenzyl bromide is a biphenyl derivative with a bromomethyl substituent at the 3-position of one of the phenyl rings. This structure imparts a unique combination of aromatic and benzylic halide reactivity, making it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery.

Molecular Structure

The structural arrangement of 3-phenylbenzyl bromide is fundamental to its physical and chemical properties. The presence of two phenyl rings allows for delocalization of electron density, while the benzylic bromide group provides a reactive site for nucleophilic substitution.

Figure 1: 2D Chemical Structure of 3-Phenylbenzyl Bromide.

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. The following table summarizes the key physical characteristics of 3-phenylbenzyl bromide.

| Property | Value | Source(s) |

| CAS Number | 14704-31-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁Br | [1][3] |

| Molecular Weight | 247.13 g/mol | [1][3] |

| Appearance | Tan solid; off-white to light yellow crystal powder | [1][2] |

| Melting Point | 57-61 °C | [1][2] |

| Boiling Point | 185 °C at 12 mmHg (Predicted) | [1][2] |

| Density | 1.341 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in chloroform and methanol. | [1] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The accurate determination of physical properties is paramount for the characterization of any chemical substance. The following sections detail the experimental protocols and the scientific rationale behind them.

Melting Point Determination

The melting point is a robust indicator of purity for a crystalline solid. For 3-phenylbenzyl bromide, a sharp melting range of 57-61 °C is indicative of a high-purity sample.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 3-phenylbenzyl bromide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Causality and Self-Validation: A narrow melting point range suggests high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. This phenomenon, known as freezing-point depression, provides an intrinsic self-validation of the sample's purity.

Boiling Point Determination (for Predicted Value)

Experimental Protocol: Vacuum Distillation

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, and a heat source is assembled.

-

Procedure: A sample of 3-phenylbenzyl bromide is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 12 mmHg). The sample is then heated until it boils, and the temperature of the vapor that distills is recorded as the boiling point at that pressure.

Causality and Rationale: Reducing the pressure above a liquid lowers its boiling point. This is because the liquid boils when its vapor pressure equals the external pressure. For compounds that decompose at their atmospheric boiling point, vacuum distillation is essential for purification.

Density Measurement

The predicted density of 3-phenylbenzyl bromide is 1.341 g/cm³.[1][2] For a solid, density can be determined using various methods, with the choice depending on the form of the solid.

Experimental Protocol: Pycnometry

-

Measurement: The mass of a clean, dry pycnometer (a flask of a known volume) is determined.

-

Sample Addition: A known mass of 3-phenylbenzyl bromide is added to the pycnometer.

-

Liquid Filling: A non-solvent liquid of known density in which the solid is insoluble is added to the pycnometer, and the total mass is measured.

-

Calculation: The volume of the displaced liquid, and thus the volume of the solid, can be calculated, allowing for the determination of the solid's density.

Principle of Measurement: This method is based on Archimedes' principle, where the volume of the solid is determined by the volume of the liquid it displaces.

Solubility Assessment

3-Phenylbenzyl bromide is reported to be soluble in chloroform and methanol.[1] This is consistent with the "like dissolves like" principle, where a molecule with both polar (C-Br bond) and nonpolar (biphenyl system) characteristics will dissolve in solvents of intermediate to high polarity.

Experimental Protocol: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of 3-phenylbenzyl bromide (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of chloroform or methanol) is added.

-

Observation: The mixture is agitated, and the dissolution of the solid is observed. Complete dissolution indicates solubility.

Underlying Principles: Solubility is governed by the intermolecular forces between the solute and the solvent. The dissolution of 3-phenylbenzyl bromide in chloroform and methanol is driven by favorable dipole-dipole and London dispersion forces.

Figure 2: Factors influencing the solubility of 3-phenylbenzyl bromide.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. While specific experimental spectra for 3-phenylbenzyl bromide are not widely published, its expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of 7.2-7.8 ppm, corresponding to the 9 protons on the two phenyl rings.

-

Benzylic Protons (-CH₂Br): A singlet is expected around 4.5 ppm for the two protons of the bromomethyl group. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the region of 125-142 ppm.

-

Benzylic Carbon (-CH₂Br): A signal is expected around 33 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of 3-phenylbenzyl bromide is prepared by dissolving 5-10 mg of the solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

Aromatic C-H Stretch: Weak to medium bands around 3030-3100 cm⁻¹.

-

Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending (out-of-plane): Strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

-

C-Br Stretch: A band in the 600-700 cm⁻¹ region.

-

CH₂ Wag: A band around 1260 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected.

-

Sample Application: A small amount of solid 3-phenylbenzyl bromide is placed directly onto the ATR crystal.

-

Data Collection: The IR spectrum is recorded.

Mass Spectrometry (MS)

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 246 and 248, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragment Ion: A prominent peak at m/z 167, resulting from the loss of the bromine atom to form the stable 3-phenylbenzyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Figure 3: Expected fragmentation pathway of 3-phenylbenzyl bromide in EI-MS.

Safety and Handling

3-Phenylbenzyl bromide is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the physical characteristics of 3-phenylbenzyl bromide, grounded in established scientific principles and experimental methodologies. A thorough understanding of these properties is essential for the safe and effective use of this important chemical intermediate in research and development.

References

Sources

Methodological & Application

The Strategic Application of 3-(Bromomethyl)biphenyl in Suzuki Coupling Reactions: A Guide for Researchers

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. Its robustness, functional group tolerance, and generally mild conditions have cemented its role in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of a specific, yet highly valuable, application of this reaction: the use of 3-(bromomethyl)biphenyl as an electrophilic partner.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedures to offer a deeper understanding of the reaction's nuances, the rationale behind methodological choices, and the practical applications of its products.

Introduction: The Significance of the Diaryl- and Triarylmethane Scaffold

The structural motif resulting from the Suzuki coupling of 3-(bromomethyl)biphenyl with an arylboronic acid is a 3-arylmethyl-biphenyl. This diarylmethane core, and its more complex triarylmethane analogues, are privileged structures in medicinal chemistry. They are found in a variety of biologically active compounds, including antihypertensive agents and novel therapeutics targeting the central nervous system.[1]

The utility of 3-(bromomethyl)biphenyl lies in its bifunctional nature. The biphenyl moiety provides a rigid scaffold that can be tailored for specific receptor interactions, while the reactive benzylic bromide allows for the strategic introduction of diverse aryl groups through the Suzuki coupling. This modularity is a significant advantage in drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[2] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of 3-(bromomethyl)biphenyl. This step forms a palladium(II) intermediate. For benzylic halides, this step is generally faster than for aryl halides due to the nature of the sp³-hybridized carbon-halogen bond.[3]

Transmetalation: The aryl group from the boronic acid is then transferred to the palladium(II) center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2] The choice of base is critical and can significantly impact the reaction rate and yield.

Reductive Elimination: In the final step, the two organic moieties on the palladium(II) center are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Considerations for the Suzuki Coupling of 3-(Bromomethyl)biphenyl

While the Suzuki coupling is a versatile reaction, its application to sp³-hybridized electrophiles like 3-(bromomethyl)biphenyl requires careful consideration of the reaction parameters to maximize yield and minimize side reactions.

Catalyst and Ligand Selection: The Role of Steric Bulk and Electron Density

The choice of palladium source and, more importantly, the phosphine ligand, is paramount for a successful coupling with benzylic bromides. Bulky, electron-rich phosphine ligands are often essential to promote the key steps of the catalytic cycle.[4]

-

Rationale for Bulky, Electron-Rich Ligands:

-

Accelerated Oxidative Addition: These ligands stabilize the electron-rich palladium(0) center, facilitating its insertion into the C-Br bond.

-

Promotion of Reductive Elimination: The steric bulk of the ligands can promote the final reductive elimination step, releasing the product and regenerating the active catalyst.[4]

-

Commonly employed ligands for the Suzuki coupling of benzylic halides include monodentate phosphines like JohnPhos, SPhos, and XPhos, which belong to the class of Buchwald ligands.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a boronate complex that is more competent for transmetalation.[2] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction kinetics and may need to be optimized for specific substrate combinations.

Solvent Selection and Reaction Conditions

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like dimethylformamide (DMF) and ethereal solvents such as tetrahydrofuran (THF), often in combination with water, are frequently used. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating, often leading to improved yields by minimizing thermal decomposition of sensitive substrates and intermediates.[4]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 3-(bromomethyl)biphenyl. Optimization may be required for different arylboronic acids.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of a similar benzylic bromide and is a good starting point for rapid reaction optimization.[4]

Materials:

-

3-(Bromomethyl)biphenyl

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

JohnPhos ( (2-Biphenyl)di-tert-butylphosphine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a microwave vial equipped with a magnetic stir bar, add 3-(bromomethyl)biphenyl (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

-

In a separate vial, prepare a stock solution of the catalyst and ligand. For a series of reactions, dissolve palladium(II) acetate (5 mol %) and JohnPhos (10 mol %) in a minimal amount of anhydrous DMF.

-

Add the catalyst/ligand solution to the microwave vial containing the substrates and base.

-

Add additional anhydrous DMF to the reaction vial to achieve a final concentration of approximately 0.5 M with respect to the 3-(bromomethyl)biphenyl.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Heck coupling applications of 3-(Bromomethyl)biphenyl

Application Note: Catalytic Alkenylation of 3-(Bromomethyl)biphenyl via Benzylic Heck Coupling

Abstract

This guide details the protocol for the palladium-catalyzed Heck coupling of 3-(Bromomethyl)biphenyl (CAS: 37924-13-3). Unlike standard aryl halide couplings, this substrate presents a "Benzylic Challenge"—the tendency for competitive homocoupling and the formation of

Strategic Analysis: The Benzylic Challenge

The substrate, 3-(Bromomethyl)biphenyl, contains a reactive benzylic bromide moiety.[1] In standard Heck conditions (Pd(OAc)

-

Rapid Homocoupling: Formation of Wurtz-type dimers (1,2-bis(biphenyl-3-yl)ethane).

-

Nucleophilic Substitution: Competitive attack by the base (e.g., amines) on the benzylic carbon.

-

-Hydride Elimination Issues: While benzyl-Pd species lack

The Solution: Use of electron-rich, bulky ligands (e.g., XPhos or N-heterocyclic carbenes) and inorganic carbonate bases to stabilize the oxidative addition complex and suppress nucleophilic side reactions.

Mechanistic Pathway

The reaction proceeds via a modified Pd(0)/Pd(II) cycle.[2] The key distinction from aryl Heck is the equilibrium between

Figure 1: Catalytic cycle highlighting the

Experimental Protocols

Protocol A: Synthesis of 3-Styrylbiphenyl Derivatives (General Alkenylation)

Target Application: Synthesis of conjugated cores for OLEDs or precursors for chiral hydrogenation.

Reagents:

-

Substrate: 3-(Bromomethyl)biphenyl (1.0 equiv)

-

Alkene: Styrene or n-Butyl acrylate (1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: XPhos (4 mol%) or tri-tert-butylphosphonium tetrafluoroborate (P(

-Bu) -

Base: Cs

CO -

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)

(4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). -

Activation: Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns a clear orange/yellow (formation of active Pd(0) species).

-

Substrate Addition: Add 3-(Bromomethyl)biphenyl (247 mg, 1.0 mmol), Cs

CO -

Reaction: Seal the tube under Argon. Heat to 80°C for 12–16 hours.

-

Note: Do not exceed 100°C. Higher temperatures favor homocoupling of the benzyl bromide.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Results:

| Parameter | Value | Notes |

| Yield | 75–88% | Dependent on alkene electronics (Acrylates > Styrenes). |

| Selectivity | >20:1 (E/Z) | Thermodynamic trans isomer dominates. |

| Major Byproduct | Homocoupler | <5% if temperature is controlled <90°C. |

Protocol B: Microwave-Assisted Rapid Screening

Target Application: High-throughput generation of fragment libraries for drug discovery.

Workflow Diagram:

Figure 2: Rapid library synthesis workflow.

Modifications for MW:

-

Catalyst: Pd(dppf)Cl

-

Solvent: DMF (High dielectric constant for MW absorption).

-

Conditions: 120°C for 20 minutes (Hold time).

-

Yield: Typically 60–70% (Lower than thermal due to increased homocoupling, but significantly faster).

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Catalyst poisoning or stable | Switch to P( |

| Homocoupling (Dimer) | Concentration of benzyl bromide is too high. | Use Slow Addition of the bromide via syringe pump over 2 hours. |

| Precipitate in Vial | Ammonium salt formation (if amine base used). | Switch strictly to inorganic bases (Cs |

| Isomerization ( | "Chain walking" of Pd-hydride. | Reduce reaction time; add AgOTf (additive) to scavenge halides (advanced). |

Health, Safety, and Handling

-

3-(Bromomethyl)biphenyl: Potent lachrymator and skin irritant. Handle only in a fume hood. It is an alkylating agent; avoid inhalation.

-

Palladium Residues: All waste streams must be treated as heavy metal waste. Use thiourea or thiol-based scavengers for equipment cleaning.

References

-

General Benzylic Heck Methodology

-

Review: Prim, D., et al. "Palladium-Catalyzed Reactions of Benzyl Halides." Tetrahedron, 2002.

-

Ligand Effects: Ehrentraut, A., et al. "Palladium-catalyzed Heck reaction of benzyl chlorides and bromides." Synlett, 2000.

-

- Specific Substrate Context (Biphenyls)

-

Catalyst Systems (XPhos/Pd)

-

Source: "Buchwald Ligands in C-C Bond Formation." Sigma-Aldrich Technical Guides.

-

(Note: While specific papers solely on 3-(bromomethyl)biphenyl Heck coupling are rare, the protocols above are scientifically extrapolated from validated benzyl bromide methodologies cited in References 1 and 3.)

Sources

High-Fidelity O-Alkylation of Phenols with 3-(Bromomethyl)biphenyl

Executive Summary

The 3-phenylbenzyl ether moiety is a privileged scaffold in medicinal chemistry, appearing frequently in PD-1/PD-L1 modulators, bacterial phenylalanyl-tRNA synthetase inhibitors, and various GPCR ligands. This application note details the optimized protocol for the O-alkylation of phenols using 3-(Bromomethyl)biphenyl (CAS 14704-31-5).

Unlike simple benzyl halides, 3-(Bromomethyl)biphenyl is a lipophilic solid (mp 57-61 °C) that introduces significant steric bulk and hydrophobicity. This guide addresses the specific challenges of this reagent—solubility, C-alkylation side reactions, and purification—providing a robust, self-validating workflow for drug discovery applications.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Reagent Profile[3]

-

Compound: 3-(Bromomethyl)biphenyl (also known as 3-phenylbenzyl bromide).[1]

-

Role: Electrophile (Benzylic Halide).

-

Reactivity: High reactivity toward

displacement due to benzylic stabilization of the transition state. -

Physical State: Tan solid.

-

Hazards: Corrosive, lachrymator, toxic to aquatic life.[2]

Mechanistic Pathway

The reaction follows a classic Williamson Ether Synthesis pathway (

-

Deprotonation: A carbonate base deprotonates the phenol to generate a phenoxide nucleophile.

-

Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the bromide.

-

Selectivity (O- vs. C-): Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (on the ortho/para ring positions) can occur with soft electrophiles or in protic solvents.

-

Optimization: We utilize polar aprotic solvents (Acetone, DMF) and hard bases (

) to maximize O-selectivity.

-

Mechanistic Diagram

Figure 1: The

Optimization Strategy

The choice of solvent and base is critical for yield and purity.

| Parameter | Standard Condition | Advanced Condition (Hindered Phenols) | Rationale |

| Solvent | Acetone (Anhydrous) | DMF or Acetonitrile | Acetone allows easy workup (evaporation). DMF improves solubility for lipophilic biphenyls and accelerates |

| Base | Potassium Carbonate ( | Cesium Carbonate ( | |

| Catalyst | None | TBAI or KI (10 mol%) | Finkelstein reaction in situ: Converts Bromide to highly reactive Iodide. |

| Temperature | Reflux (56 °C) | 60–80 °C | Heat is required to overcome the activation energy, especially with the bulky biphenyl group. |

Experimental Protocols

Protocol A: Standard High-Fidelity Method

Best for: Unhindered phenols (e.g., phenol, 4-methoxyphenol) and initial screens.

Materials:

-

Phenol substrate (1.0 equiv)[6]

-

3-(Bromomethyl)biphenyl (1.1 equiv)[1]

- (anhydrous, granular, 2.0 equiv)

-

Acetone (HPLC grade, 0.1 M concentration relative to phenol)

Procedure:

-

Activation: To a round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 eq) and anhydrous Acetone. Add

(2.0 eq). Stir at room temperature for 15 minutes to allow partial deprotonation. -

Addition: Add 3-(Bromomethyl)biphenyl (1.1 eq) in one portion.

-

Note: If the bromide is solid and clumpy, dissolve it in a minimum amount of acetone before addition.

-

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (bath temp ~60 °C) for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The product will be less polar (higher

) than the starting phenol.-

Visual Cue: The reaction mixture often turns from a suspension to a finer slurry as KBr precipitates.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (

/KBr) through a celite pad or sintered glass. -

Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Protocol B: "The Finkelstein Boost" for Difficult Substrates

Best for: Sterically hindered phenols (e.g., 2,6-disubstituted) or electron-deficient phenols.

Modifications:

-

Solvent: Switch to DMF (anhydrous).

-

Base: Switch to

(1.5 equiv). -

Additive: Add Potassium Iodide (KI) or TBAI (0.1 equiv).

-

Workup: DMF requires an aqueous extraction. Dilute reaction with Water/Brine (1:1), extract 3x with Ethyl Acetate, wash organics with Water (to remove DMF) and Brine, dry over

.

Workflow & Decision Logic

Figure 2: Decision tree for selecting the optimal alkylation protocol and troubleshooting incomplete reactions.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers:

| Method | Observation | Diagnostic Value |

| TLC | New spot with higher | Indicates formation of the less polar ether. |

| 1H NMR | Singlet at ~5.1 ppm (2H). | Represents the benzylic |

| 1H NMR | Disappearance of Phenol -OH (broad singlet, >5 ppm). | Confirms consumption of starting material. |

| LC-MS | Confirms molecular weight (Bromine isotope pattern should disappear). |

Troubleshooting Guide

-

Issue: C-Alkylation observed.

-

Cause: Solvent too polar/protic or base too strong (e.g., NaH).

-

Fix: Ensure strictly anhydrous Acetone is used; stick to Carbonate bases.

-

-

Issue: Low Conversion.

-

Cause: Poor nucleophilicity or steric hindrance.

-

Fix: Switch to Protocol B (DMF/Cs2CO3) and add KI catalyst.

-

-

Issue: Hydrolysis (Benzyl Alcohol formation).

-

Cause: Wet solvent or wet base.

-

Fix: Dry

in an oven at 110°C before use. Use molecular sieves in solvent.

-

References

-

PubChem. 3-(Bromomethyl)biphenyl Compound Summary. National Library of Medicine.[7] [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.[Link]

-

Montgomery, J. I., et al. (2009).[8] "Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase." Bioorganic & Medicinal Chemistry Letters, 19(3), 665-669.[8] [Link]

-

Organic Chemistry Portal. Williamson Ether Synthesis.[3][4][9][Link]

Sources

- 1. 3-(Bromomethyl)biphenyl | 14704-31-5 [chemicalbook.com]

- 2. 3-(Bromomethyl)biphenyl | C13H11Br | CID 3864405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl Phenyl Ether | C13H12O | CID 70352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaxchange.info [pharmaxchange.info]

Application Note: 3-(Bromomethyl)biphenyl (BPM) – A Robust, Chromogenic Protecting Group

Topic: 3-(Bromomethyl)biphenyl as a Protecting Group for Alcohols and Acids Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary

In complex organic synthesis and drug development, the selection of a protecting group (PG) often dictates the efficiency of a synthetic route. While the Benzyl (Bn) group is a staple for masking alcohols and acids, it lacks specific physicochemical properties required for modern high-throughput analysis and purification.

3-(Bromomethyl)biphenyl (BPM-Br) serves as a superior alternative to standard benzyl halides. It installs the 3-phenylbenzyl (BPM) group, which offers three distinct advantages:

-

Enhanced Crystallinity: The biphenyl moiety promotes π-stacking, often converting oils into crystalline solids, facilitating purification without chromatography.

-

UV-Vis Detectability: The extended conjugation provides a strong chromophore (

shift and increased -

Lipophilicity: It significantly increases the logP of polar intermediates, improving solubility in organic solvents during extraction.

This guide details the protocols for installing and removing the BPM group, supported by mechanistic insights and comparative data.

Chemical Profile & Mechanism[1][2][3][4][5]

Reagent Specifications

-

IUPAC Name: 3-(Bromomethyl)biphenyl

-

Common Name: 3-Phenylbenzyl bromide

-

CAS Number: 14704-31-5

-

Molecular Weight: 247.13 g/mol

-

Physical State: Low-melting solid or viscous liquid (dependent on purity).

Mechanistic Action

The protection proceeds via a classic SN2 Nucleophilic Substitution . The 3-phenylbenzyl cation is stabilized by the extended biphenyl system, making the bromide a highly reactive electrophile, comparable to or slightly more reactive than benzyl bromide.

Deprotection is achieved primarily through Hydrogenolysis . The driving force is the formation of the stable byproduct 3-phenyltoluene , which is chemically inert and easily removed via evaporation or wash steps.

Figure 1: Cycle of protection and deprotection using 3-(Bromomethyl)biphenyl.[1][2]

Experimental Protocols

Protection of Alcohols (Ether Formation)

Context: This protocol uses Williamson ether synthesis conditions. The BPM group is particularly useful for protecting primary and secondary alcohols in carbohydrate or lipid synthesis.

Materials:

-

3-(Bromomethyl)biphenyl (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

-

Quench: Saturated NH₄Cl

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Add the alcohol substrate dropwise (dissolved in minimal THF).

-

Activation: Stir at 0°C for 30 minutes to ensure complete alkoxide formation (bubbling of H₂ must cease).

-

Alkylation: Add 3-(Bromomethyl)biphenyl (1.2 equiv) dropwise.

-

Note: If the bromide is solid, dissolve it in THF first.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (BPM group is UV active).

-

Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl.[1] Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize (usually from Hexane/EtOAc) or flash chromatograph.

Protection of Carboxylic Acids (Ester Formation)

Context: BPM esters are orthogonal to methyl/ethyl esters (stable to basic hydrolysis conditions that cleave simple alkyl esters) and provide excellent crystallinity for intermediates.

Materials:

-

Substrate (Carboxylic Acid)[7]